

Application Notes and Protocols for In Vivo Neuronal Activation Using RuBi-Glutamate

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Compound of Interest

Compound Name: *RuBi-Glutamate*

Cat. No.: *B1141456*

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Introduction

RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged glutamate) is a photolabile "caged" compound that enables precise spatial and temporal control over the release of the excitatory neurotransmitter glutamate upon illumination.[1][2][3] This property makes it an invaluable tool for the targeted activation of neurons and dendritic spines *in vivo*, facilitating detailed investigation of neural circuits, synaptic plasticity, and cellular function within the intact brain.[1][2][4][5] **RuBi-Glutamate** can be activated by both one-photon (visible light) and two-photon (infrared light) excitation, offering versatility for various experimental paradigms.[1][2][3][6] Its high quantum efficiency allows for the use of low concentrations, which helps to minimize potential non-specific effects, such as the blockade of GABAergic transmission that can be observed with other caged glutamate compounds like MNI-glutamate.[1][2][3]

These application notes provide a comprehensive overview of the *in vivo* application of **RuBi-Glutamate**, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Experimental Parameters for RuBi-Glutamate Uncaging

Parameter	Value	Species/Brain Region	Notes	Reference
RuBi-Glutamate Concentration	10 mM	Mouse Somatosensory Cortex	Applied to the cortical surface for 30 minutes prior to uncaging.	[7]
300 μ M	Mouse Neocortex (in slices)	Found to be sufficient for reliable two-photon functional responses.	[1][2]	
30 μ M (in vitro)		Used for one-photon excitation with 473 nm light.	[1]	
Two-Photon Laser Wavelength	800 nm	Mouse Somatosensory Cortex	Optimal wavelength for two-photon uncaging of RuBi-Glutamate.	[1][7]
Laser Power	150-400 mW (on sample)	Mouse Neocortical Slices	Used to reliably generate action potentials.	[1]
180-220 mW (on sample)	Mouse Layer 2/3 Pyramidal Neurons	Elicited one or two action potentials.	[1][2][8]	
Laser Duration	Three 100-ms point scan repetitions	Mouse Somatosensory Cortex	Applied for uncaging.	[7]
~70 ms	Mouse Neocortical Slices	Average duration for generating action potentials.	[1]	

Uncaging Depth	~60–80 µm	Mouse Somatosensory Cortex	In vivo uncaging in superficial cortical layers. [7]
Up to 200 µm	Adult Mouse Neocortex	Homogenous concentration of applied substances confirmed up to this depth.	[4]

Table 2: Electrophysiological Effects of RuBi-Glutamate Uncaging

Parameter	Value	Experimental Conditions	Notes	Reference
Uncaging-Evoked Depolarization	1 to 20 mV	Two-photon uncaging on pyramidal neurons.	Amplitude varied with stimulation parameters.	[1]
Blockade of Uncaging Response	$96.7 \pm 1.5\%$ reduction	Bath application of APV (40 μ M) and CNQX (20 μ M).	Confirms activation of glutamate receptors.	[1]
Reversal Potential of Uncaging Current	+10 mV	Voltage-clamp recordings of uncaging-generated inward currents.	Indicative of a glutamate receptor-mediated current.	[1][2]
Effect on Spontaneous PSCs (-65 mV)	No significant effect	300 μ M RuBi-Glutamate.	No change in average amplitude, frequency, or rise time.	[1][2]
Effect on Spontaneous PSCs (+40 mV)	Reduction in amplitude and frequency	300 μ M RuBi-Glutamate.	Significant reduction in the frequency of miniature PSCs.	[1][2]
Effect on Evoked GABAergic IPSCs	$50.0 \pm 6.0\%$ reduction	300 μ M RuBi-Glutamate.	Less inhibition compared to MNI-glutamate at the same concentration.	[1]

Experimental Protocols

Protocol 1: In Vivo Two-Photon Uncaging of RuBi-Glutamate in the Mouse Cortex

This protocol is adapted from studies performing in vivo two-photon glutamate uncaging in the mouse somatosensory cortex.[\[4\]](#)[\[7\]](#)

1. Animal Preparation and Surgery:

- Anesthetize the mouse using a suitable anesthetic regimen (e.g., ketamine-xylazine).
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy over the target brain region (e.g., somatosensory cortex).
- Carefully remove the dura mater to expose the cortical surface.

2. Application of RuBi-Glutamate:

- Prepare a 10 mM solution of **RuBi-Glutamate** in artificial cerebrospinal fluid (ACSF).
- Bathe the exposed craniotomy with the **RuBi-Glutamate** solution for 30 minutes.[\[7\]](#)
- During this incubation period, shield the preparation from light to prevent premature uncaging.
- After incubation, close and seal the craniotomy with a glass coverslip.

3. Two-Photon Imaging and Uncaging:

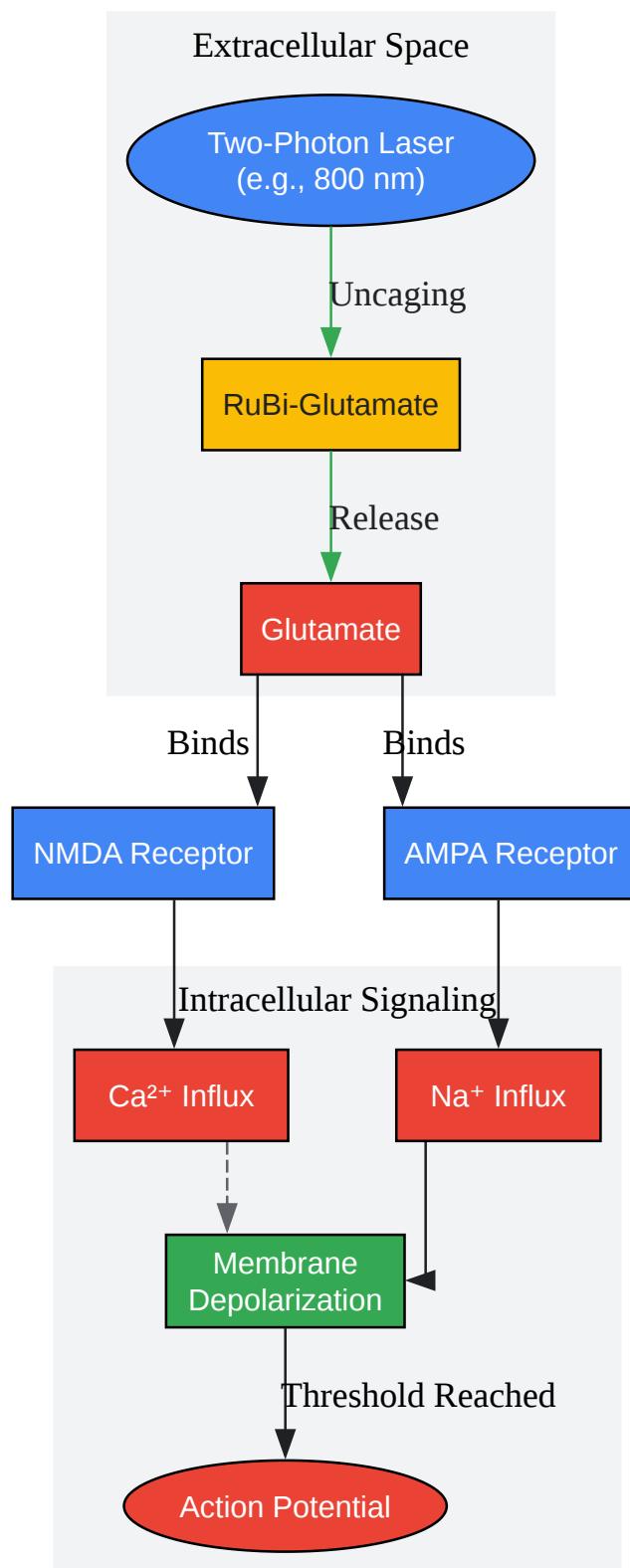
- Use a two-photon microscope equipped with a Ti:Sapphire laser.
- Tune the laser to 800 nm for optimal uncaging of **RuBi-Glutamate**.[\[1\]](#)[\[7\]](#)
- Identify the target neurons or dendritic spines for stimulation.
- For uncaging, use a point scan mode with parameters such as three 100-ms repetitions at a 1.6- μ s pixel dwell time.[\[7\]](#)
- Simultaneously perform electrophysiological recordings (e.g., whole-cell patch-clamp) from the target neuron to measure the light-evoked responses.

4. Data Acquisition and Analysis:

- Acquire time-lapse image series of the region of interest to monitor any morphological changes.
- Record and analyze the electrophysiological responses to quantify the effects of glutamate uncaging (e.g., depolarization amplitude, action potential firing).

Visualizations

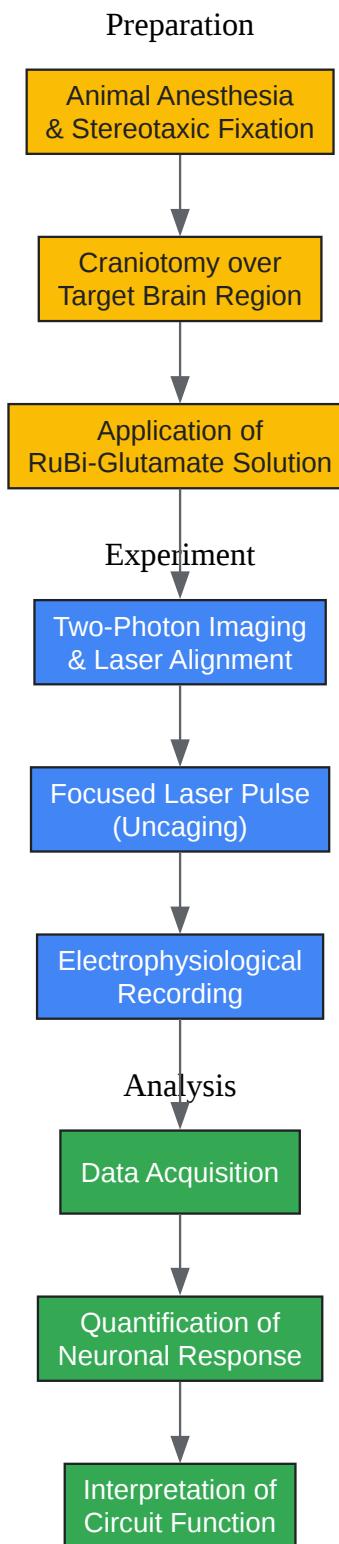
Signaling Pathway of Neuronal Activation by RuBi- Glutamate Uncaging



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Caption: Signaling cascade initiated by **RuBi-Glutamate** uncaging.

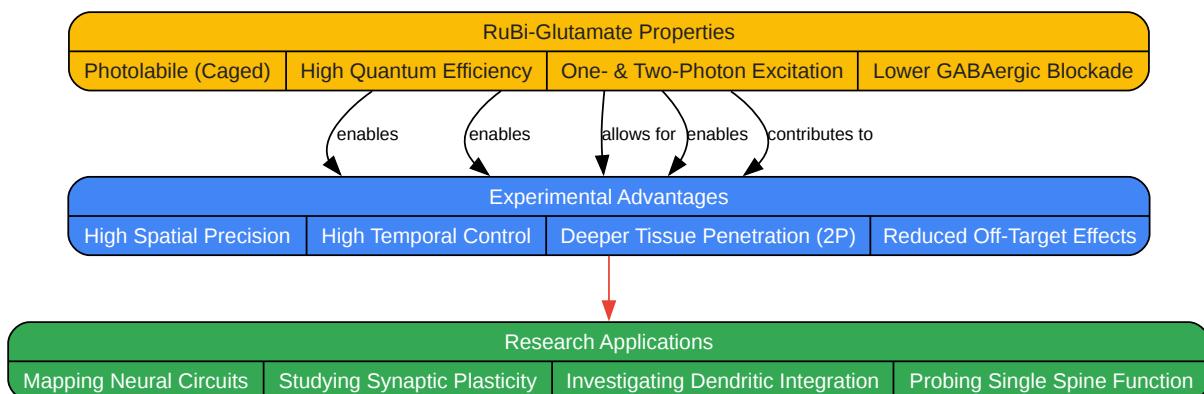
Experimental Workflow for In Vivo Neuronal Activation



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Caption: Workflow for in vivo **RuBi-Glutamate** uncaging experiments.

Logical Relationship of RuBi-Glutamate Properties and Applications



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Caption: Relationship between **RuBi-Glutamate** properties and its applications.

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